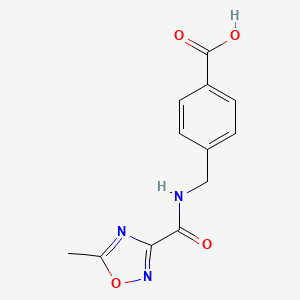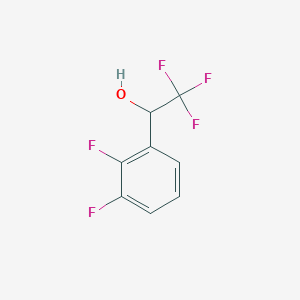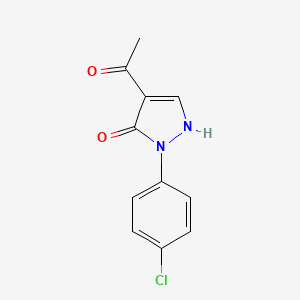
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene is an organic compound with the molecular formula C8H7Cl3O. This compound is characterized by the presence of two chlorine atoms, one chloromethyl group, and one methoxy group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene can be synthesized through several methods. One common method involves the chlorination of 2-(chloromethyl)-5-methoxybenzene. The reaction is typically carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, and they may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms or the chloromethyl group.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include compounds with reduced chlorine content or methylated derivatives.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biomolecules and the development of bioactive compounds.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the chloromethyl group can participate in electrophilic and nucleophilic interactions, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.
Comparación Con Compuestos Similares
1,4-Dichloro-2-(chloromethyl)-5-methoxybenzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-(chloromethyl)benzene: Lacks the methoxy group, which affects its reactivity and applications.
1,4-Dichloro-2-methyl-5-methoxybenzene: Has a methyl group instead of a chloromethyl group, leading to different chemical properties.
1,4-Dichloro-2-(bromomethyl)-5-methoxybenzene: Contains a bromomethyl group instead of a chloromethyl group, resulting in different reactivity.
The presence of the methoxy group in this compound makes it unique in terms of its chemical behavior and applications.
Propiedades
Fórmula molecular |
C8H7Cl3O |
|---|---|
Peso molecular |
225.5 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(chloromethyl)-5-methoxybenzene |
InChI |
InChI=1S/C8H7Cl3O/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3H,4H2,1H3 |
Clave InChI |
YKRXNMHSYMTZQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Cl)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)



![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)





